molecular formula C7H14O2 B6250823 rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis CAS No. 67528-55-6

rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis

Cat. No. B6250823
CAS RN: 67528-55-6
M. Wt: 130.2
InChI Key:
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Description

Rac-(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis, also known as 1R,3S-3-hydroxy-2,2-dimethylcyclopropylmethanol, is a chiral compound with a broad range of applications in the field of synthetic organic chemistry. It is used as a chiral building block for the synthesis of a variety of compounds, including pharmaceuticals and other biologically active compounds. It is also used as a catalyst in asymmetric synthesis, and as a reagent in organic synthesis. In addition, 1R,3S-3-hydroxy-2,2-dimethylcyclopropylmethanol has been used in the preparation of optically active compounds and in the determination of the absolute configuration of chiral compounds.

Scientific Research Applications

Rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cisoxy-2,2-dimethylcyclopropylmethanol is used in a variety of scientific research applications, including asymmetric synthesis, organic synthesis, and the determination of the absolute configuration of chiral compounds. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active compounds, and as a catalyst in asymmetric synthesis. It has also been used in the preparation of optically active compounds and in the determination of the absolute configuration of chiral compounds.

Mechanism of Action

Rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cisoxy-2,2-dimethylcyclopropylmethanol is used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active compounds. The mechanism of action of rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cisoxy-2,2-dimethylcyclopropylmethanol is based on its ability to activate the substrate by forming a complex with it. This complex is then attacked by the nucleophile, resulting in the formation of a new bond. The formation of the complex is facilitated by the hydroxyl group of the rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cisoxy-2,2-dimethylcyclopropylmethanol, which acts as a Lewis acid.
Biochemical and Physiological Effects
rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cisoxy-2,2-dimethylcyclopropylmethanol is used as a reagent in organic synthesis and is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active compounds, and the effects of these compounds may vary depending on the specific compound.

Advantages and Limitations for Lab Experiments

Rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cisoxy-2,2-dimethylcyclopropylmethanol has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is readily available. It is also a chiral compound, which makes it useful for the synthesis of optically active compounds. Additionally, it is a relatively mild reagent, which makes it suitable for use in a variety of laboratory conditions.
The main limitation of rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cisoxy-2,2-dimethylcyclopropylmethanol is that it is only available as a mixture of cis and trans isomers. This limits its usefulness in the synthesis of optically active compounds, as the desired isomer must be separated from the mixture. Additionally, the reaction is regioselective and the desired cis isomer is only formed in a 9:1 ratio.

Future Directions

Rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cisoxy-2,2-dimethylcyclopropylmethanol has a wide range of applications in the field of synthetic organic chemistry, and there are many potential future directions for research. These include the development of new synthetic methods for the synthesis of optically active compounds, the development of new catalysts for asymmetric synthesis, and the development of new reagents for organic synthesis. Additionally, research could be conducted on the use of rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cisoxy-2,2-dimethylcyclopropylmethanol as a chiral building block for the synthesis of a variety of compounds, including pharmaceuticals and other biologically active compounds. Finally, research could be conducted on the use of rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cisoxy-2,2-dimethylcyclopropylmethanol as a reagent in the determination of the absolute configuration of chiral compounds.

Synthesis Methods

Rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cisoxy-2,2-dimethylcyclopropylmethanol can be synthesized from the reaction of 1,3-dichloro-2,2-dimethylcyclopropane with sodium methoxide in methanol. The reaction is carried out at room temperature and yields a mixture of the cis and trans isomers in a ratio of 9:1, respectively. The reaction is regioselective, with the formation of the cis isomer being favored. The reaction can be further optimized by using a catalytic amount of a tertiary amine, such as triethylamine, to increase the yield of the desired cis isomer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethylcyclopropanone", "formaldehyde", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 2,2-dimethylcyclopropanone with sodium borohydride in methanol to yield (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropanol", "Step 2: Oxidation of (1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropanol with hydrochloric acid and sodium chlorite to yield (1R,3S)-3-(formylmethyl)-2,2-dimethylcyclopropanol", "Step 3: Reduction of (1R,3S)-3-(formylmethyl)-2,2-dimethylcyclopropanol with sodium borohydride in methanol to yield rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis" ] }

CAS RN

67528-55-6

Product Name

rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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